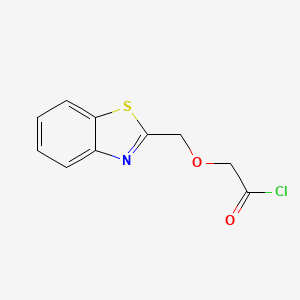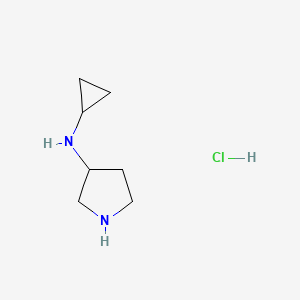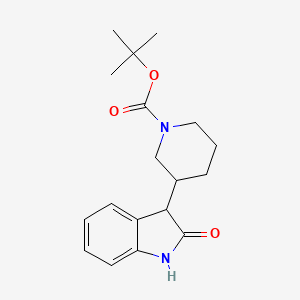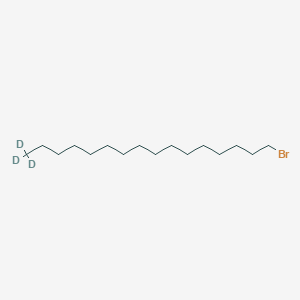
1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester
描述
作用机制
Mode of Action
It’s possible that this compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways .
Biochemical Pathways
The specific biochemical pathways affected by “1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester” are currently unknown. Given the complexity of this compound, it’s likely that it could influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects would be determined by the compound’s mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
生化分析
Biochemical Properties
1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can lead to the formation of reactive oxygen species. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, it can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Additionally, it can activate other enzymes, thereby enhancing specific metabolic pathways. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit beneficial effects on cellular metabolism. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can enhance the activity of certain dehydrogenases, leading to increased production of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it can exert its effects on mitochondrial metabolism. Understanding these transport mechanisms is crucial for determining the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be synthesized through the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
C8H6O4+CH3OH→C9H8O5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed back to isophthalic acid and methanol under acidic or basic conditions.
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of isophthalic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Hydrolysis: Isophthalic acid and methanol.
Oxidation: Isophthalic acid.
科学研究应用
1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials, including plasticizers and resins.
相似化合物的比较
1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxyl groups, leading to different chemical properties and reactivity.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the para position, commonly used in the production of polyethylene terephthalate (PET).
Isophthalic acid (1,3-benzenedicarboxylic acid): The parent compound of this compound, used in the synthesis of the ester.
属性
IUPAC Name |
2-carboxy-6-methoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIMBPSXVDDRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7O5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20761040 | |
| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101670-85-3 | |
| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)


![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)




![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)

